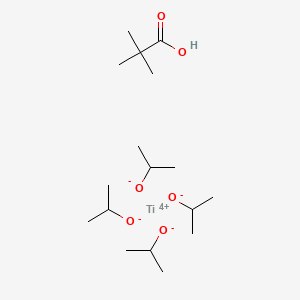
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) is a compound that combines 2,2-dimethylpropanoic acid, propan-2-olate, and titanium(4+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) involves the reaction of 2,2-dimethylpropanoic acid with propan-2-olate in the presence of a titanium(4+) catalyst. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) is carried out using large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using various techniques, such as distillation or crystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) typically require specific reagents and conditions, such as:
Oxidizing agents: For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: For reduction reactions, common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield various carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in industrial processes, such as the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoic acid: A similar compound that shares the same carboxylic acid group but lacks the propan-2-olate and titanium(4+) components.
Propan-2-olate: Another similar compound that contains the propan-2-olate group but does not include the 2,2-dimethylpropanoic acid and titanium(4+) components.
Titanium(4+) compounds: Various titanium(4+) compounds that share the titanium(4+) ion but differ in their other chemical groups.
Uniqueness
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) is unique due to its combination of 2,2-dimethylpropanoic acid, propan-2-olate, and titanium(4+)
Properties
Molecular Formula |
C17H38O6Ti |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C5H10O2.4C3H7O.Ti/c1-5(2,3)4(6)7;4*1-3(2)4;/h1-3H3,(H,6,7);4*3H,1-2H3;/q;4*-1;+4 |
InChI Key |
JUBQMDJDNPOMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)O.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















